molecular formula C17H15N5 B2865729 1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine CAS No. 890645-46-2

1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B2865729
CAS RN: 890645-46-2
M. Wt: 289.342
InChI Key: ZGYRGRPALXURFX-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a fusion of benzene and imidazole . They are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT Raman, and NMR . These techniques can provide information about the compound’s geometric structure, electronic features, and vibrational modes .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions take place . For example, some benzimidazole derivatives have shown remarkable anthelmintic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various computational methods . These methods can provide information about the compound’s HOMO and LUMO energies, charge distribution, and potential energy distribution .

Scientific Research Applications

Coordination Chemistry and Biological Activity

Research highlights the diverse chemistry and properties of compounds containing benzimidazole and pyridine structures, which are pertinent to the chemical family of 1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These compounds show significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Their complex compounds, alongside their free organic forms, exhibit a range of functionalities, suggesting potential areas of interest for future investigations, including unknown analogues (Boča, Jameson, & Linert, 2011).

DNA Interaction

Derivatives like Hoechst 33258, known for binding strongly to the minor groove of double-stranded B-DNA, have been extensively used as fluorescent DNA stains. This indicates that compounds within this chemical space, including this compound, could be explored for similar DNA interactions, offering avenues for research in chromosome and nuclear staining, radioprotectors, and as starting points for rational drug design (Issar & Kakkar, 2013).

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to benzimidazole derivatives, have been identified for their applications in electronic devices, luminescent elements, and optoelectronic materials due to their broad spectrum of biological activities. The synthesis and application of derivatives for electronic devices highlight the potential of this compound in developing novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely, depending on their specific structure and the biological target they interact with . For example, some benzimidazole derivatives exert anti-inflammatory effects by interacting with various receptors and enzymes .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their specific structure and the conditions under which they are used. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information .

Future Directions

The development of new benzimidazole derivatives with improved biological activities is a promising area of research . Future studies could focus on optimizing the structure of these compounds to enhance their therapeutic potential.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5/c1-11-15(12-7-3-2-4-8-12)16(18)22(21-11)17-19-13-9-5-6-10-14(13)20-17/h2-10H,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRGRPALXURFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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